N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-25(22,13-3-4-15-12(10-13)5-9-24-15)20-11-14-17(19-7-6-18-14)16-2-1-8-23-16/h1-4,6-8,10,20H,5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFRILBWNIYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyrazine ring can lead to the formation of dihydropyrazines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 337.4 g/mol. The structure features a benzofuran core, which is known for its biological activity. The presence of the furan and pyrazine moieties contributes to its pharmacological properties.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit anticancer activities. For instance, furan derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the chemopreventive effects of furan-containing compounds against genotoxicity induced by carcinogens like DMBA in breast cancer cells (MCF-7) .
Antimicrobial Activity
Compounds derived from benzofuran and pyrazine structures have demonstrated antimicrobial properties against a range of pathogens. The sulfonamide group is particularly known for its antibacterial effects, making this compound a candidate for further exploration in antimicrobial therapies.
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been documented in various studies. Compounds similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes, suggesting applications in treating inflammatory diseases .
Cardiovascular Health
The compound may also play a role in cardiovascular health by modulating cholesterol levels. Some related compounds have been identified as HDL cholesterol stimulants, indicating potential use in managing dyslipidemia and preventing cardiovascular diseases .
Neurological Disorders
Emerging research points to the neuroprotective effects of furan derivatives, suggesting that this compound could be explored for treating neurodegenerative conditions due to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Activity: No direct data on the target compound’s activity is provided. However, structurally related sulfonamides () are often explored as kinase inhibitors or antimicrobial agents .
- Optimization Opportunities: Replacement of the dihydrobenzofuran with a pyridinone system (as in ) could balance solubility and potency.
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C14H12N4O2S
- Molecular Weight : 300.34 g/mol
- Chemical Structure : The structure includes a furan ring, a pyrazine moiety, and a sulfonamide group, contributing to its biological interactions.
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to this compound in inhibiting viral infections. For instance, derivatives of furan and pyrazine have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC50 values reported as low as 1.55 μM for certain analogs . This suggests that the target compound may exhibit similar antiviral properties.
Chemopreventive Effects
Furan derivatives have been investigated for their chemopreventive effects against carcinogens. For example, FPP-3, a furan-based compound, demonstrated significant inhibition of DMBA-induced genotoxicity in MCF-7 cells by modulating phase I and II detoxifying enzymes . This indicates that the furan component in the target compound may contribute to protective effects against oxidative stress and carcinogenesis.
Herbicidal and Antifungal Activities
Preliminary bioassays of related compounds have shown promising herbicidal and antifungal activities. Specifically, novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides exhibited good antifungal properties against various fungal strains . This suggests that the target compound might also possess similar herbicidal or antifungal capabilities.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Studies indicate that modifications to the furan and pyrazine rings can significantly influence potency. For example, replacing certain functional groups has been shown to enhance or diminish inhibitory activity against viral proteases .
Case Studies
- Inhibition of SARS-CoV-2 Mpro :
- Antifungal Activity :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing heterocyclic sulfonamide derivatives like N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide?
- Methodological Answer : A multi-step approach is typically employed, involving:
- Step 1 : Coupling of pyrazine and furan moieties via nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-furan linkages).
- Step 2 : Sulfonamide formation via reaction of a sulfonyl chloride intermediate with an amine-functionalized pyrazine derivative. Reaction conditions (e.g., NaOH, triethylamine) and stoichiometry are critical for high yields .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC (Rf values) and confirmed by -NMR (e.g., characteristic sulfonamide proton signals at δ 3.0–4.0 ppm) .
Q. How can the functional groups in this compound be characterized experimentally?
- Methodological Answer :
- Furan and pyrazine rings : -NMR (aromatic protons at δ 6.5–8.5 ppm), -NMR (sp² carbons at 110–160 ppm), and IR (C-O-C stretching in furan at ~1015 cm⁻¹).
- Sulfonamide group : IR (S=O asymmetric stretching at ~1350 cm⁻¹), -NMR (NH proton exchange with DO), and mass spectrometry (fragmentation patterns confirming molecular ion [M+H]) .
Advanced Research Questions
Q. How can low yields in the sulfonamide coupling step be optimized?
- Methodological Answer :
- Catalyst screening : Use Pd(PPh) or CuI for improved cross-coupling efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Side-product analysis : Monitor by HPLC-MS to identify competing pathways (e.g., hydrolysis of sulfonyl chloride). Adjust reaction temperature (40–60°C) to suppress side reactions .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina .
Q. How does the furan-pyrazine scaffold influence biological activity in related compounds?
- Methodological Answer :
- Structure-activity relationship (SAR) : Pyrazine enhances π-π stacking with protein targets, while the furan oxygen participates in hydrogen bonding.
- Case study : Analogous Wnt/β-catenin agonists (e.g., SKL2001) show that furan-isoxazole-pyrazine hybrids modulate protein-protein interactions via hydrophobic and dipole effects .
Q. What strategies mitigate instability of the sulfonamide group under acidic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
